molecular formula C11H18 B6264068 1,1-dimethyl-3-(prop-2-yn-1-yl)cyclohexane CAS No. 2229212-42-2

1,1-dimethyl-3-(prop-2-yn-1-yl)cyclohexane

Cat. No.: B6264068
CAS No.: 2229212-42-2
M. Wt: 150.3
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Description

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or halogens in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of azides or halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-(prop-2-yn-1-yl)cyclohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propargyl group is known to engage in covalent bonding with active site residues, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the propargyl group and the cyclohexane ring allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

2229212-42-2

Molecular Formula

C11H18

Molecular Weight

150.3

Purity

95

Origin of Product

United States

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